![molecular formula C11H15NO B11944650 11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one CAS No. 20752-92-5](/img/structure/B11944650.png)
11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Azatricyclo[44201,6]dodec-3-en-12-one is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one typically involves the photolysis of 3-azidohomoadamantane . This method generates the compound in a specific ratio, highlighting the importance of precise reaction conditions to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of advanced photolysis techniques and optimized reaction conditions are crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
11-oxa-1,2-diazatricyclo[7.3.0.0^{3,7}]dodec-2-en-12-one: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
4-azatricyclo[5.3.1.13,9]dodec-3-ene: Another related compound with distinct chemical properties and applications.
Uniqueness
11-Azatricyclo[44201,6]dodec-3-en-12-one is unique due to its specific tricyclic structure and the presence of an azatricyclic core
Propiedades
Número CAS |
20752-92-5 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
11-azatricyclo[4.4.2.01,6]dodec-3-en-12-one |
InChI |
InChI=1S/C11H15NO/c13-9-10-5-1-3-7-11(10,12-9)8-4-2-6-10/h1,3H,2,4-8H2,(H,12,13) |
Clave InChI |
FIOCGJCOBITCLG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC23CC=CCC2(C1)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



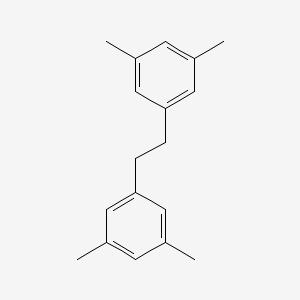
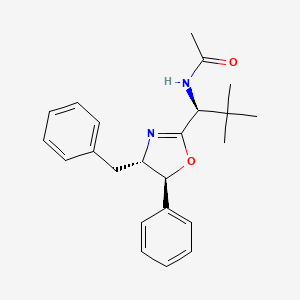
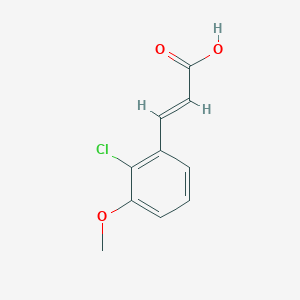
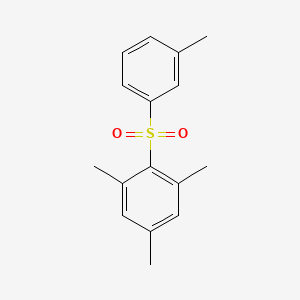

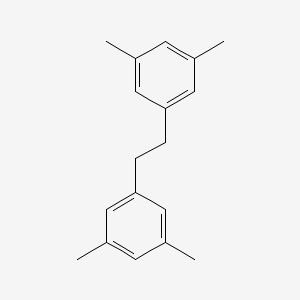
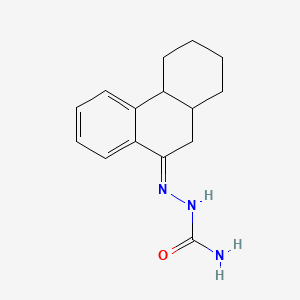

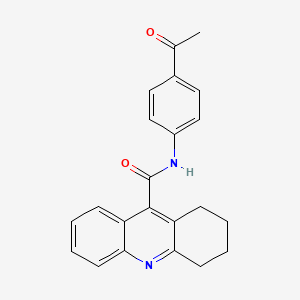
![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)

![Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11944640.png)

